Cas no 398-93-6 (N-(5-bromo-2,4-difluoro-phenyl)acetamide)

N-(5-bromo-2,4-difluoro-phenyl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(5-bromo-2,4-difluoro-phenyl)acetamide
- SCHEMBL21802753
- SY321535
- D78950
- N-(5-Bromo-2,4-difluorophenyl)acetamide
- BS-43575
- CS-0309519
- MFCD30075548
- 398-93-6
-
- MDL: MFCD30075548
- インチ: 1S/C8H6BrF2NO/c1-4(13)12-8-2-5(9)6(10)3-7(8)11/h2-3H,1H3,(H,12,13)
- InChIKey: MWULFIANJXYETL-UHFFFAOYSA-N
- ほほえんだ: N(C1C=C(Br)C(F)=CC=1F)C(=O)C
計算された属性
- せいみつぶんしりょう: 248.96008g/mol
- どういたいしつりょう: 248.96008g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 29.1Ų
N-(5-bromo-2,4-difluoro-phenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AK Scientific | 1754CP-5g |
N-(5-bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 97% | 5g |
$171 | 2023-09-16 | |
Chemenu | CM425837-50g |
N-(5-bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 95%+ | 50g |
$982 | 2023-03-10 | |
AstaTech | D78950-1/G |
N-(5-BROMO-2,4-DIFLUOROPHENYL)ACETAMIDE |
398-93-6 | 95% | 1g |
$81 | 2023-09-19 | |
AK Scientific | 1754CP-25g |
N-(5-bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 97% | 25g |
$567 | 2023-09-16 | |
1PlusChem | 1P01JV9V-5g |
N-(5-bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 95% | 5g |
$179.00 | 2024-05-03 | |
A2B Chem LLC | BA05811-500mg |
N-(5-bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 95% | 500mg |
$37.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB0220-250mg |
N-(5-bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 95% | 250mg |
¥132.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB0220-500mg |
N-(5-bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 95% | 500mg |
¥225.0 | 2024-04-19 | |
A2B Chem LLC | BA05811-5g |
N-(5-bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 95% | 5g |
$169.00 | 2024-04-20 | |
eNovation Chemicals LLC | D782299-1g |
N-(5-bromo-2,4-difluoro-phenyl)acetamide |
398-93-6 | 97% | 1g |
$90 | 2024-07-21 |
N-(5-bromo-2,4-difluoro-phenyl)acetamide 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
N-(5-bromo-2,4-difluoro-phenyl)acetamideに関する追加情報
Professional Introduction to N-(5-bromo-2,4-difluoro-phenyl)acetamide (CAS No. 398-93-6)
N-(5-bromo-2,4-difluoro-phenyl)acetamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. With a CAS number of 398-93-6, this compound has garnered attention for its potential applications in drug development and molecular research. The presence of both bromine and fluorine substituents in its aromatic ring makes it a versatile intermediate for synthesizing various bioactive molecules.
The compound’s structure, featuring a phenyl ring substituted with bromine at the 5-position and fluorine at the 2 and 4 positions, imparts distinct electronic and steric properties. These features are particularly valuable in medicinal chemistry, where precise control over molecular interactions is crucial. The acetamide moiety further enhances its reactivity, making it a useful building block for constructing more complex pharmacophores.
In recent years, N-(5-bromo-2,4-difluoro-phenyl)acetamide has been explored in several cutting-edge research areas. One notable application is in the development of small-molecule inhibitors targeting enzymes involved in inflammatory pathways. Studies have demonstrated its efficacy in modulating the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. The bromo and fluoro substituents contribute to enhanced binding affinity and selectivity, making this compound a promising candidate for further therapeutic investigation.
Another area where N-(5-bromo-2,4-difluoro-phenyl)acetamide has shown promise is in the field of antiviral research. The unique electronic properties of the substituted phenyl ring allow for interactions with viral proteases and polymerases, potentially inhibiting viral replication. Preliminary studies have indicated that derivatives of this compound exhibit inhibitory effects against various RNA viruses, including those responsible for influenza and hepatitis C. The ability to fine-tune the structure through strategic modifications offers a pathway to develop novel antiviral agents with improved efficacy and reduced side effects.
The synthesis of N-(5-bromo-2,4-difluoro-phenyl)acetamide involves multi-step organic reactions that highlight the compound’s synthetic utility. The process typically begins with the bromination and fluorination of a precursor phenyl derivative, followed by acetylation to introduce the amide group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methodologies underscore the compound’s importance as a synthetic intermediate in pharmaceutical research.
From a computational chemistry perspective, N-(5-bromo-2,4-difluoro-phenyl)acetamide has been extensively studied to understand its molecular interactions. Molecular docking simulations have revealed that this compound can effectively bind to target proteins through hydrophobic interactions and hydrogen bonding. The presence of halogen atoms enhances these interactions by increasing lipophilicity and polarizability. Such insights are invaluable for designing next-generation drugs with optimized pharmacokinetic profiles.
The pharmaceutical industry continues to leverage N-(5-bromo-2,4-difluoro-phenyl)acetamide as a key intermediate in drug discovery programs. Its structural features make it adaptable for generating libraries of compounds with diverse biological activities. High-throughput screening (HTS) campaigns have utilized this scaffold to identify novel leads for treating neurological disorders, cancer, and infectious diseases. The compound’s versatility underscores its significance in modern medicinal chemistry.
In conclusion, N-(5-bromo-2,4-difluoro-phenyl)acetamide (CAS No. 398-93-6) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural attributes enable its use as a versatile intermediate for synthesizing bioactive molecules targeting various diseases. Recent advancements in drug development highlight its potential as a lead compound or building block for innovative therapies. As research progresses, the applications of this compound are expected to expand further, solidifying its role as a cornerstone in medicinal chemistry innovation.
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